Enhanced Lipophilicity (XLogP3 = 3.4) Compared to Unsubstituted Diphenyl Analog (LogP = 3.09)
The target compound exhibits a higher computed lipophilicity (XLogP3 = 3.4) relative to the unsubstituted diphenyl analog, (1,3-diphenyl-1H-pyrazol-4-yl)methanol (ACD/LogP = 3.09) [1]. This 0.31 log unit increase is attributed to the presence of methyl groups on both the o-tolyl and p-tolyl moieties, which enhance hydrophobic surface area and reduce aqueous solubility [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 |
| Comparator Or Baseline | (1,3-Diphenyl-1H-pyrazol-4-yl)methanol, ACD/LogP = 3.09 |
| Quantified Difference | ΔLogP = +0.31 |
| Conditions | Computed using XLogP3 3.0 (PubChem) and ACD/Labs Percepta Platform (ChemSpider) |
Why This Matters
Higher lipophilicity may improve passive membrane permeability and blood-brain barrier penetration, making the compound a more suitable scaffold for CNS-targeted drug discovery programs.
- [1] PubChem. (2025). 1-(2-Methylphenyl)-3-(4-methylphenyl)-1H-pyrazole-4-methanol (CID 5015279). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/5015279 View Source
